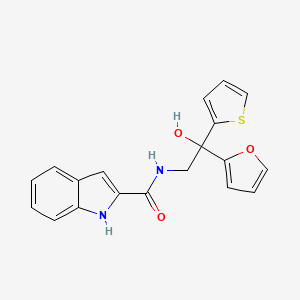

2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

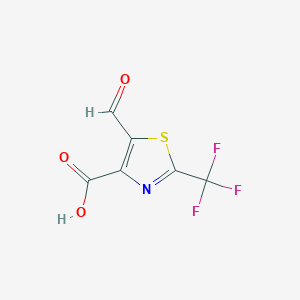

“2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H11FN2O3 . It is an intermediate used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase, and also in the design of isocorydine derivatives with anticancer effect .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-fluoro-5-formylbenzoic acid with Compound 3 in anhydrous tetrahydrofuran. The mixture is cooled to 0 degrees Celsius and triethylamine is added dropwise. The mixture is then warmed to room temperature for 5 hours, and the temperature is slowly raised to 70 degrees Celsius. Hydrazine hydrate is added for 3 hours, and the mixture is cooled to room temperature. Hydrochloric acid is added to adjust the pH to acidic until no more solids precipitate. The product is then filtered, washed with water and ethyl acetate, and dried to obtain a yellow solid .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20)(H,21,22) and the InChI key is ZPEKKEIEGRQHKV-UHFFFAOYSA-N .Chemical Reactions Analysis

As an intermediate, this compound is used in the preparation of 4-benzyl-2H-phthalazin-1-ones that function as PARP-1 and PARP-2 inhibitors .Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.27 and a density of 1.42 . It is a solid at room temperature .Scientific Research Applications

Fluorescent Probes for Metal Detection

- Zinc(II) Detection : Research on fluorophores for zinc(II) detection highlights the importance of sulfonamide derivatives in studying intracellular Zn2+ concentrations. Specifically, derivatives substituted at sulfur with different substituents have been synthesized and examined for their fluorescence characteristics upon binding to Zn2+, contributing to the development of more efficient fluorescent probes for zinc detection (Kimber et al., 2001).

Anticancer and Antimicrobial Applications

- Antibacterial Agents : N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been synthesized and found to exhibit potent antibacterial activity against various bacterial strains, demonstrating the therapeutic potential of sulfonamide derivatives as antibacterial agents (Abbasi et al., 2015).

Organic Synthesis and Chemical Modification

- Fluorination Agents : The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a novel electrophilic fluorinating reagent demonstrates the role of sulfonamide derivatives in improving the enantioselectivity of fluorination reactions, which is crucial for synthesizing compounds with desired optical properties (Yasui et al., 2011).

Enzyme Inhibition for Therapeutic Applications

- Carbonic Anhydrase Inhibition : Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. The synthesis and evaluation of new sulfonamide compounds have revealed potent inhibitors, showcasing the potential of these derivatives in developing therapies for conditions associated with altered enzyme activity (Gul et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2-fluoro-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-20-16(21)12-7-3-2-6-11(12)14(19-20)10-18-24(22,23)15-9-5-4-8-13(15)17/h2-9,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPAAZRMAUHWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(naphthalen-1-yl)methyl]-1-(2,4,6-trimethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2797532.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)

![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)

![5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole](/img/structure/B2797537.png)

![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)

![(2E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2797543.png)